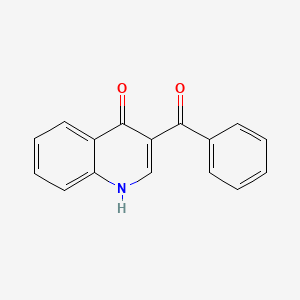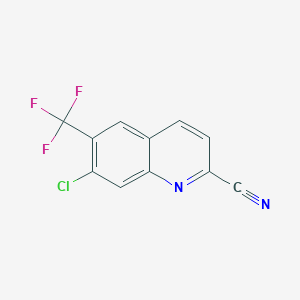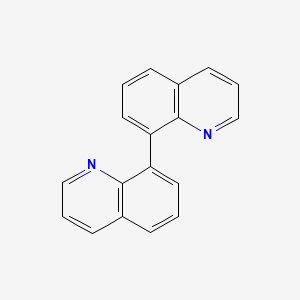
2,4,8-Trichloroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,8-Trichloroquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C9H5Cl3N2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of three chlorine atoms at positions 2, 4, and 8 on the quinoline ring significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the chlorination of 3-aminoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2,4,8-Trichloroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
科学的研究の応用
2,4,8-Trichloroquinolin-3-amine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism of action of 2,4,8-Trichloroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways . For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
2,4-Dichloroquinoline: Lacks the third chlorine atom, resulting in different reactivity and biological activity.
2,4,6-Trichloroquinoline: Similar structure but different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
2,4,8-Trichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
特性
分子式 |
C9H5Cl3N2 |
|---|---|
分子量 |
247.5 g/mol |
IUPAC名 |
2,4,8-trichloroquinolin-3-amine |
InChI |
InChI=1S/C9H5Cl3N2/c10-5-3-1-2-4-6(11)7(13)9(12)14-8(4)5/h1-3H,13H2 |
InChIキー |
PSJGRPALTLVJLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C(=C2Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)

![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)







![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
